molecular formula C12H17N3O2 B1659622 ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate CAS No. 6637-63-4

ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate

Cat. No.: B1659622
CAS No.: 6637-63-4
M. Wt: 235.28 g/mol
InChI Key: UFPYMTLVBJSQJK-UKTHLTGXSA-N
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Description

Ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate is a chemical compound with the molecular formula C12H17N3O2. It is known for its unique structure, which includes an ethyl carbamate group and a dimethylaminophenyl moiety.

Properties

CAS No.

6637-63-4

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]carbamate

InChI

InChI=1S/C12H17N3O2/c1-4-17-12(16)14-13-9-10-5-7-11(8-6-10)15(2)3/h5-9H,4H2,1-3H3,(H,14,16)/b13-9+

InChI Key

UFPYMTLVBJSQJK-UKTHLTGXSA-N

SMILES

CCOC(=O)NN=CC1=CC=C(C=C1)N(C)C

Isomeric SMILES

CCOC(=O)N/N=C/C1=CC=C(C=C1)N(C)C

Canonical SMILES

CCOC(=O)NN=CC1=CC=C(C=C1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate typically involves the reaction of ethyl carbamate with 4-dimethylaminobenzaldehyde. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby blocking substrate access. The pathways involved in its action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Ethyl N-[(4-dimethylaminophenyl)methylideneamino]carbamate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound .

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